molecular formula C24H26N2O B10892429 N-cycloheptyl-2-(3-methylphenyl)quinoline-4-carboxamide

N-cycloheptyl-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B10892429
M. Wt: 358.5 g/mol
InChI Key: ZAXKOWMMJUGBOZ-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(3-methylphenyl)quinoline-4-carboxamide is an organic compound with the molecular formula C({24})H({26})N(_{2})O. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure features a quinoline core substituted with a cycloheptyl group and a 3-methylphenyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group. This can be done by reacting the substituted quinoline with cycloheptylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl(_{3})) as a catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its quinoline core, it may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may be explored for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(3-methylphenyl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

N-cycloheptyl-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. The presence of the cycloheptyl group and the 3-methylphenyl group can influence its pharmacokinetics, binding affinity, and overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

N-cycloheptyl-2-(3-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H26N2O/c1-17-9-8-10-18(15-17)23-16-21(20-13-6-7-14-22(20)26-23)24(27)25-19-11-4-2-3-5-12-19/h6-10,13-16,19H,2-5,11-12H2,1H3,(H,25,27)

InChI Key

ZAXKOWMMJUGBOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCCC4

Origin of Product

United States

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